Pyrrolidine-2-thione

Descripción general

Descripción

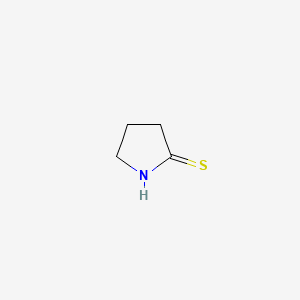

Pyrrolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing four carbon atoms and one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing pyrrolidine-2-thione involves the thionation of the corresponding lactams using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . This reaction typically proceeds under mild conditions, yielding the desired thiopyrrolidone.

Another approach involves the (3+2) cycloaddition of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . This method, catalyzed by organocatalysts, involves the conjugate addition of the α-isothiocyanatocarbonyl compound to an alkene, followed by ring closure to form the thiopyrrolidone.

Industrial Production Methods: Industrial production of this compound often relies on the scalability of the thionation process using phosphorus pentasulfide or Lawesson’s reagent. These methods are favored due to their efficiency and the relatively low cost of the reagents involved.

Análisis De Reacciones Químicas

Types of Reactions: Pyrrolidine-2-thione undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions typically yield pyrrolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiopyrrolidones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrrolidine derivatives.

Substitution: Substituted thiopyrrolidones.

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrrolidine-2-thione derivatives have shown promising results in anticancer applications. Recent studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For instance, a study demonstrated that a this compound derivative displayed an IC50 value of 25.5 μg/mL against HepG-2 liver carcinoma cells, which is notably effective compared to the reference drug doxorubicin with an IC50 of 0.36 μg/mL .

- Case Study : In a comprehensive evaluation involving several synthesized pyrrolidine derivatives, researchers found that these compounds could act synergistically with ionizing radiation, enhancing their therapeutic efficacy against cancer cells .

Antibacterial Properties

The antibacterial potential of this compound has also been investigated, particularly against multidrug-resistant strains.

- Targeting Pseudomonas aeruginosa : A specific class of pyrrolidine derivatives, known as pyrrolidine-2,3-diones, was identified as effective inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. These compounds showed promising antibacterial activity without significant cytotoxicity to human cells .

- Research Findings : The structure-activity relationship (SAR) studies highlighted that modifications on the pyrrolidine ring could enhance the antibacterial properties, making them viable candidates for further development as novel antibiotics .

Drug Discovery and Development

This compound serves as a versatile scaffold in drug discovery due to its unique structural features.

- Diverse Biological Activities : The five-membered ring structure allows for extensive modifications that can lead to various pharmacological profiles. Pyrrolidine derivatives have been explored for their roles in treating conditions such as central nervous system disorders, diabetes, and inflammatory diseases .

- Synthetic Strategies : Researchers have developed multiple synthetic pathways to create diverse pyrrolidine derivatives. These include ring construction from cyclic precursors and functionalization of existing pyrrolidine structures, allowing for targeted modifications to optimize biological activity .

Summary of Applications

The following table summarizes key applications and findings related to this compound:

Mecanismo De Acción

The mechanism of action of pyrrolidine-2-thione and its derivatives often involves interaction with biological targets such as enzymes or receptors. For example, some derivatives inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The specific molecular targets and pathways can vary depending on the derivative and its intended application .

Comparación Con Compuestos Similares

Pyrrolidine-2-thione can be compared with other similar compounds such as:

Pyrrolidine-2-one: Lacks the sulfur atom, leading to different chemical properties and reactivity.

Pyrrolidine-2,5-dione: Contains an additional carbonyl group, which affects its chemical behavior and applications.

Uniqueness: this compound’s unique sulfur-containing ring structure imparts distinct chemical properties, making it valuable in various synthetic and medicinal applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.

Actividad Biológica

Pyrrolidine-2-thione is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities. We will also include data tables summarizing key findings and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a thione functional group at the second position. Its molecular formula is . The presence of sulfur in the thione group contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research has demonstrated that certain thione derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a novel derivative of Pyrimidin-2-thione, which shares structural similarities with this compound. The compound displayed promising activity against HepG-2 liver carcinoma cells, with an IC50 value of 25.5 ± 1.3 μg/mL, compared to doxorubicin's IC50 of 0.36 ± 0.02 μg/mL . The study also noted weak cytotoxicity against normal rat hepatocytes (CC50 = 1877.5 µg/mL), indicating a degree of selectivity towards cancer cells.

The mechanism underlying the anticancer effects involves the induction of apoptosis and cell cycle arrest at specific phases (G0/G1 and G2/M). The expression levels of apoptosis-related proteins such as p21 and caspase-3 were quantified, demonstrating that this compound derivatives can enhance apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial agents.

Table 1: Summary of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with thione group | Antimicrobial, anticancer |

| 1-(Pyridin-2-yl)this compound | Heterocyclic compound | CNS activity |

| Thiazolidine derivatives | Thiazolidine ring | Antidiabetic activity |

Pharmacological Applications

The unique structural features of this compound allow it to interact with various biological targets, enhancing its pharmacological profile:

- Anticancer Agents : As discussed, derivatives show selective cytotoxicity towards cancer cells.

- Antimicrobial Agents : Exhibits activity against Gram-positive and Gram-negative bacteria.

Propiedades

IUPAC Name |

pyrrolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWUREPEYPRYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177493 | |

| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-35-4 | |

| Record name | 2-Pyrrolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pyrrolidine-2-thione?

A1: this compound has the molecular formula C4H7NS and a molecular weight of 101.15 g/mol. [, ]

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, infrared spectroscopy reveals that the C=S group in this compound contributes to bands around 1000 cm-1 and below 600 cm-1. Specifically, a band at 1005 cm-1 in the closely related Pyrrolidine-2-selenone has been attributed to the C=Se stretch, indicating a significant double bond character in this bond. []

Q3: Has this compound been explored for catalytic applications?

A4: The provided research focuses primarily on this compound as a synthetic building block rather than a catalyst. Its structure, particularly the presence of the thioamide group, makes it a versatile precursor for various heterocyclic compounds. [, , , , , , , , , ]

Q4: Have there been any computational studies on this compound and its derivatives?

A5: Yes, DFT calculations were employed to investigate the stability and structure of charge transfer complexes (CTCs) formed between various thioamides, including this compound, and Tetracyanoethylene (TCNE). These studies provided insights into the electronic interactions within these complexes and their stability in different solvents. []

Q5: How do structural modifications of this compound influence its reactivity?

A6: Substitutions on the nitrogen atom of the this compound ring system can significantly impact its photochemical behavior. For instance, the presence of different N-substituents can lead to either desulfurization, forming pyrroles, or reduction to pyrrolidine-2-thiones upon irradiation. []

Q6: Are there any studies on how modifying the this compound scaffold affects its biological activity?

A7: While the provided research primarily focuses on the synthetic utility of this compound and its derivatives, one study explored the pharmacological activity of novel Pyrrolidine-2-thiones and 2-methylenepyrrolidines. [] This suggests potential for further investigation into the structure-activity relationships of these compounds for specific biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.